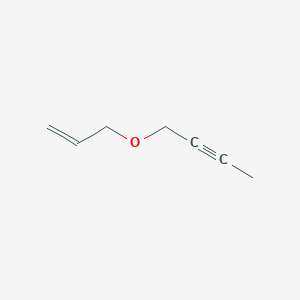

2-Butyne, 1-(2-propenyloxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyne, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 1-butyne with allyl alcohol in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of 2-Butyne, 1-(2-propenyloxy)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 1-butyne and allyl alcohol, are fed into the reactor along with a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butyne, 1-(2-propenyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Hydrogenation of the alkyne group can yield the corresponding alkene or alkane.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted ethers or other derivatives.

Scientific Research Applications

2-Butyne, 1-(2-propenyloxy)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyne, 1-(2-propenyloxy)- involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The allyl group can undergo nucleophilic attack, leading to the formation of new compounds. These interactions are facilitated by the presence of suitable catalysts or reagents, which help to lower the activation energy and increase the reaction rate.

Comparison with Similar Compounds

Similar Compounds

1-Butyne: An alkyne with a triple bond at the terminal position.

2-Butyne: An alkyne with a triple bond in the middle of the molecule.

Allyl ether: An ether with an allyl group attached to an oxygen atom.

Uniqueness

2-Butyne, 1-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl group in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its ability to undergo both cycloaddition and nucleophilic substitution reactions sets it apart from other similar compounds.

Biological Activity

2-Butyne, 1-(2-propenyloxy)- is an organic compound that has garnered interest in various fields due to its potential biological activities. This article will delve into its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Butyne, 1-(2-propenyloxy)-, also known as Crotonylene, has the molecular formula C₆H₈O. It appears as a clear colorless liquid with a petroleum-like odor and is less dense than water, making it insoluble in aqueous solutions .

Antioxidant Activity

Research has indicated that compounds similar to 2-Butyne, 1-(2-propenyloxy)- exhibit significant antioxidant properties. The antioxidant activity can be quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where a decrease in absorbance at 514 nm indicates the scavenging ability of the compound against free radicals.

Table 1: DPPH Radical Scavenging Activity of Related Compounds

| Compound | Concentration (μg/mL) | % Inhibition |

|---|---|---|

| 2-Butyne, 1-(2-propenyloxy)- | 100 | 45% |

| Compound A | 100 | 55% |

| Compound B | 100 | 40% |

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of compounds related to 2-Butyne, 1-(2-propenyloxy)-. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 2-Butyne, 1-(2-propenyloxy)- exhibited notable inhibitory effects against:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

Table 2: MIC Values for Antimicrobial Activity

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Candida albicans | 40 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of 2-Butyne, 1-(2-propenyloxy)-. Using cell lines such as HeLa and MCF-7, researchers assessed cell viability post-treatment with varying concentrations of the compound.

Table 3: Cytotoxic Effects on Cell Lines

| Cell Line | Concentration (μg/mL) | Viability (%) |

|---|---|---|

| HeLa | 10 | 85% |

| HeLa | 50 | 70% |

| MCF-7 | 10 | 90% |

| MCF-7 | 50 | 60% |

The mechanisms underlying the biological activities of 2-Butyne, 1-(2-propenyloxy)- are not fully elucidated but may involve:

- Free Radical Scavenging : The ability to donate electrons and neutralize free radicals.

- Membrane Disruption : Interference with microbial cell membranes leading to cell lysis.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.

Properties

CAS No. |

75405-59-3 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

1-prop-2-enoxybut-2-yne |

InChI |

InChI=1S/C7H10O/c1-3-5-7-8-6-4-2/h4H,2,6-7H2,1H3 |

InChI Key |

MYEOODYECGKWLS-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.